Superior AQP1 Ion Channel Blockade Compared to Structurally Related Furans
5-HMF demonstrates significantly higher potency in blocking human AQP1 ion conductance than its close structural analogs. In a head-to-head comparison using two-electrode voltage clamp on human AQP1 expressed in Xenopus oocytes, 5-HMF exhibited an IC50 of 0.43 mM, whereas 5-nitro-2-furaldehyde (5NFA) showed an IC50 of 1.2 mM and 5-acetoxymethyl-2-furaldehyde (5AMF) had an IC50 of ~3 mM. The analog methyl-nitrofuroate (M5NF) displayed no inhibition up to 5 mM [1]. This corresponds to 5-HMF being 2.8-fold more potent than 5NFA and 7-fold more potent than 5AMF.
| Evidence Dimension | AQP1 ion current inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.43 mM |
| Comparator Or Baseline | 5NFA (IC50 = 1.2 mM); 5AMF (IC50 ~3 mM); M5NF (no inhibition) |
| Quantified Difference | 5-HMF is 2.8-fold more potent than 5NFA; 7-fold more potent than 5AMF |
| Conditions | Two-electrode voltage clamp on human AQP1 expressed in Xenopus oocytes |
Why This Matters
This potency advantage directly impacts selection for studies on AQP1-mediated cell migration and invasion, as 5-HMF achieves effective channel blockade at lower concentrations, minimizing potential off-target effects.
- [1] Chow PH, Kourghi M, Pei JV, Nourmohammadi S, Yool AJ. 5-Hydroxymethyl-furfural and structurally related compounds block the ion conductance in human aquaporin-1 channels and slow cancer cell migration and invasion. Mol Pharmacol. 2020;98(1):38-48. View Source
